molecular formula C13H17N3 B12741430 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline CAS No. 91651-64-8

6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline

Katalognummer: B12741430
CAS-Nummer: 91651-64-8
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: CKHQKTYTXUTTLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which includes the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and an aldehyde such as pyrrole-2-carbaldehyde. The reaction is carried out in an ionic liquid medium at temperatures ranging from 75°C to 80°C for 110 to 120 minutes . This method is advantageous due to its high yields, low reaction times, and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of ionic liquids as solvents are likely to be employed to ensure sustainable and efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazoloisoquinoline ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is unique due to its specific ring structure and substitution pattern, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

91651-64-8

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

1,3,7-trimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C13H17N3/c1-8-4-5-11-10(6-8)7-14-13-12(11)9(2)15-16(13)3/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

CKHQKTYTXUTTLN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C3C(=NN(C3=NC=C2C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.